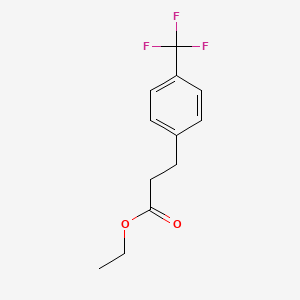

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYYOYXGHUFTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474481 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-27-3 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate, a fluorinated aromatic carboxylic acid ester. The content herein is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a self-validating and authoritative resource for professionals in chemical synthesis and drug development.

Introduction and Strategic Importance

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted phenyl ring linked to an ethyl propanoate chain, offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide will delve into the synthesis, physicochemical properties, and potential applications of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties and Structural Characterization

While specific experimental data for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is not widely available in public literature, its properties can be reliably predicted based on its structural analogues, such as Ethyl 3-phenylpropanoate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| CAS Number | Not readily available | The absence of a prominent CAS number suggests it is a research chemical rather than a common commercial product. |

| Molecular Formula | C₁₂H₁₃F₃O₂ | Based on its chemical structure. |

| Molecular Weight | 246.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other ethyl esters of phenylpropanoic acids. |

| Boiling Point | > 250 °C | Expected to be higher than Ethyl 3-phenylpropanoate (247-249 °C) due to the increased molecular weight and polarity from the CF₃ group.[1] |

| Density | ~1.2 g/mL | Higher than Ethyl 3-phenylpropanoate (~1.1 g/mL) due to the presence of the dense trifluoromethyl group.[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water. | Typical for esters of this nature. |

Spectroscopic Characterization: The identity and purity of synthesized Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate would be confirmed using standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the propanoate chain (two triplets), and the aromatic protons on the disubstituted benzene ring (two doublets).

-

¹³C NMR: Would display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons, including the carbon attached to the trifluoromethyl group.

-

¹⁹F NMR: A singlet would be observed, characteristic of the CF₃ group.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester (~1730 cm⁻¹), C-O stretches, and C-F stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 246.22, along with characteristic fragmentation patterns.

Synthesis Methodologies: A Rationale-Driven Approach

There are two primary, logical synthetic pathways to obtain Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate. The choice between them depends on the availability of starting materials and desired scale.

Pathway A: Fischer Esterification of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid

This is a classic and reliable method for ester synthesis. The underlying principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Workflow Diagram: Fischer Esterification

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (5-10 eq), which serves as both a reactant and the solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[2][3]

-

Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of ethanol helps to drive the equilibrium towards the product side (Le Chatelier's principle).

-

Workup: After cooling, the reaction mixture is typically diluted with water and neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by vacuum distillation or column chromatography to yield the final product.

Pathway B: Catalytic Hydrogenation of Ethyl 4-(Trifluoromethyl)cinnamate

This method is advantageous if the corresponding cinnamate ester is more readily available. The core of this process is the reduction of the carbon-carbon double bond in the cinnamate backbone.

Workflow Diagram: Catalytic Hydrogenation

Caption: Catalytic Hydrogenation Workflow.

Detailed Experimental Protocol:

-

Reaction Setup: In a hydrogenation flask, dissolve Ethyl 4-(trifluoromethyl)cinnamate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%). Palladium is a highly effective catalyst for the hydrogenation of alkenes.[4][5]

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator) and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude product. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Potential Applications in Research and Drug Development

While specific applications for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate are not extensively documented, its structural motifs suggest several promising areas of investigation:

-

Intermediate in Pharmaceutical Synthesis: This compound is a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical modifications. The trifluoromethylphenyl group is present in numerous pharmaceuticals, and this intermediate could be used in the synthesis of novel drug candidates. For instance, related trifluoromethylphenyl structures are key components in neuroprotective agents.[6]

-

Agrochemical Research: The trifluoromethyl group is known to enhance the biological activity and stability of agrochemicals. This compound could serve as a precursor for the development of new herbicides, insecticides, or fungicides.

-

Materials Science: Fluorinated compounds often exhibit unique properties such as hydrophobicity and thermal stability, making them useful in the development of specialty polymers, liquid crystals, and other advanced materials.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation. Avoid breathing vapors.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.

Conclusion

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a synthetically accessible compound with significant potential as an intermediate in pharmaceutical and agrochemical research. While direct experimental data is limited, its properties and reactivity can be reliably inferred from related structures. The synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation in a laboratory setting. Further research into the biological activities and material properties of this and related compounds is warranted.

References

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. National Center for Biotechnology Information. [Link]

-

ChemSrc. Ethyl 3-phenylpropanoate. [Link]

-

The Good Scents Company. ethyl 3-(2-furyl) propanoate. [Link]

-

Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate. [Link]

-

ResearchGate. (2006). Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. [Link]

-

MacKenzie, I. (2020, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. [Link]

-

CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. [Link]

-

National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Hrčak. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

-

ResearchGate. (2020). Ethyl cinnamate is the result of esterification of cinnamic acid - ethanol with concentrated sulfuric acid as catalyst. [Link]

- Google Patents.

-

AIChE. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]

-

Supporting Information. [Link]

-

ResearchGate. TOFs for propanoic acid esterification with different alcohols over... [Link]

-

MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]

-

ChemSynthesis. ethyl 3,3,3-trifluoropropanoate. [Link]

-

Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

-

Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

SpectraBase. Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. [Link]

-

LinkedIn. Ethyl Propanoate as an Eco-Friendly Paint Solvent. [Link]

-

Wikipedia. Ethyl propionate. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction and Nomenclature

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a substituted aromatic carboxylic acid ester. The presence of the trifluoromethyl (-CF3) group on the phenyl ring at the para-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules and functional materials.

It is crucial to distinguish Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate from a closely related and more commonly commercially available compound, Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS No. 106263-53-0).[1][2] The latter contains a ketone functional group at the beta-position to the ester, which imparts distinct chemical reactivity. This guide focuses exclusively on the non-oxo variant.

Molecular Structure and Identifiers

| Identifier | Value |

| IUPAC Name | Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate |

| Molecular Formula | C₁₂H₁₃F₃O₂ |

| Molecular Weight | 246.23 g/mol |

| Canonical SMILES | CCOC(=O)CCC1=CC=C(C=C1)C(F)(F)F |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 250 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water |

| LogP | ~3.5 |

The trifluoromethyl group is known to increase the lipophilicity of a molecule, which is reflected in the predicted LogP value. This property is of particular interest in drug design as it can enhance membrane permeability and bioavailability.

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate can be approached through a few reliable synthetic routes. The most direct methods involve the esterification of the corresponding carboxylic acid or the reduction of the corresponding unsaturated ester.

Synthesis of the Precursor: 3-(4-(trifluoromethyl)phenyl)propanoic acid

A key precursor for the synthesis of the target ester is 3-(4-(trifluoromethyl)phenyl)propanoic acid. A reported method for its synthesis involves the microwave-assisted hydrolysis of 2,2-dimethyl-5-(4-trifluoromethyl-benzyl)-[1][4]dioxane-4,6-dione.[5]

Experimental Protocol:

-

In a microwave reactor vessel, combine 2,2-dimethyl-5-(4-trifluoromethyl-benzyl)-[1][4]dioxane-4,6-dione (1 mmol), acetonitrile (25 mL), and water (0.25 mL).

-

Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.

-

After cooling, the solvent is removed under reduced pressure to yield the crude 3-(4-(trifluoromethyl)phenyl)propanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Route 1: Fischer Esterification of 3-(4-(trifluoromethyl)phenyl)propanoic acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Reaction Mechanism:

Caption: Fischer Esterification Mechanism.

Experimental Protocol:

-

To a solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv) in excess absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica gel.

Route 2: Catalytic Hydrogenation of Ethyl 3-(4-(trifluoromethyl)phenyl)cinnamate

This route involves the synthesis of the corresponding α,β-unsaturated ester, followed by catalytic hydrogenation to saturate the double bond. This method is analogous to the hydrogenation of ethyl cinnamate to ethyl 3-phenylpropionate.[6]

Experimental Workflow:

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol:

-

Dissolve Ethyl 3-(4-(trifluoromethyl)phenyl)cinnamate (1.0 equiv) in ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

The structure of the synthesized Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows, based on the known spectra of similar compounds.[7]

¹H NMR Spectroscopy

-

δ 7.5-7.3 (m, 4H): Aromatic protons of the disubstituted phenyl ring.

-

δ 4.1 (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl group.

-

δ 2.9 (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ar).

-

δ 2.6 (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ 1.2 (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl group.

¹³C NMR Spectroscopy

-

δ ~173: Carbonyl carbon of the ester.

-

δ ~144 (q): Aromatic carbon attached to the -CF₃ group.

-

δ ~129: Aromatic carbons.

-

δ ~125 (q): Aromatic carbons ortho to the -CF₃ group.

-

δ ~124 (q): Trifluoromethyl carbon.

-

δ ~60: Methylene carbon of the ethyl ester (-OCH₂).

-

δ ~36: Methylene carbon adjacent to the phenyl ring.

-

δ ~30: Methylene carbon adjacent to the carbonyl group.

-

δ ~14: Methyl carbon of the ethyl ester (-CH₃).

Infrared (IR) Spectroscopy

-

~2980 cm⁻¹: C-H stretching of alkyl groups.

-

~1735 cm⁻¹: C=O stretching of the ester.

-

~1615 cm⁻¹: C=C stretching of the aromatic ring.

-

~1325 cm⁻¹: C-F stretching of the trifluoromethyl group.

-

~1100-1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry

-

Expected [M]⁺: m/z = 246.0868

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

Derivatives of this compound could be investigated for a range of therapeutic targets, including:

-

Oncology: The trifluoromethylphenyl moiety is present in several approved anti-cancer drugs.

-

Neuroscience: The lipophilicity imparted by the -CF₃ group can aid in crossing the blood-brain barrier for CNS-targeted therapies.

-

Inflammation and Immunology: As a scaffold for the development of novel anti-inflammatory agents.

Role as a Synthetic Intermediate

The ester functionality of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate can be readily transformed into other functional groups, such as amides, carboxylic acids, and alcohols, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is not widely available, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a valuable, albeit not commonly available, chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis via plausible and scalable routes, predicted physicochemical and spectroscopic properties, and potential applications. The clear distinction from its oxo-analogue is critical for researchers working in this area. The detailed protocols and mechanistic insights provided herein are intended to empower scientists to synthesize and utilize this compound in their research endeavors.

References

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

ResearchGate. 3-[4-(Trifluoromethyl)phenyl]propanoic acid. [Link]

-

National Center for Biotechnology Information. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

-

OC-Praktikum. Hydrogenation of cinnamic acid ethyl ester to 3-phenylpropionic acid ethyl ester. [Link]

-

ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

- Google Patents.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Filo. Interpretaion of HNMR of ethyl propanoate. [Link]

-

MDPI. Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. [Link]

-

Taylor & Francis Online. Ethyl cinnamate – Knowledge and References. [Link]

- Google Patents. Preparation method of 3-(3-trifluoromethylphenyl)

-

YouTube. Fischer Esterification. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. [Link]

-

Oakwood Chemical. Ethyl 3,3,3-Trifluoropropionate. [Link]

-

PubMed. Esterification of trifluoroacetic acid with phenyldiazomethane for quantitative gas chromatographic analysis. Methods involving separation from biological materials. [Link]

-

ChemSrc. Ethyl 3-phenylpropanoate | CAS#:2021-28-5. [Link]

-

PrepChem. Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. [Link]

- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

- Google Patents.

Sources

- 1. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 3-phenylpropanoate | CAS#:2021-28-5 | Chemsrc [chemsrc.com]

- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, a key building block in medicinal chemistry. This document delves into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Molecular Attributes

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a fluorinated organic compound featuring a benzene ring substituted with a trifluoromethyl group, and an ethyl propanoate chain with a ketone group at the beta-position.

Molecular Formula and Weight

The chemical formula for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is C12H11F3O3.[1][2] Its molecular weight is 260.21 g/mol .[1][2][3]

Chemical Structure

The structure of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is characterized by the presence of an aromatic ring, a ketone, and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate[1] |

| CAS Number | 106263-53-0[1][2][3] |

| Molecular Formula | C12H11F3O3[1][2] |

| Molecular Weight | 260.21 g/mol [1][2][3] |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F[1][2] |

Physicochemical Properties

Understanding the physicochemical properties of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Physical State | Solid |

| Storage | Sealed in dry, room temperature[2] |

Note: Further experimental data on properties like melting point, boiling point, and solubility are not consistently available in public literature, suggesting that this compound is primarily used as a reactive intermediate.

Synthesis and Reactivity

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is typically synthesized through a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base.

A common synthetic route involves the reaction of ethyl acetate with a substituted benzoyl chloride, such as 4-(trifluoromethyl)benzoyl chloride, in the presence of a base like sodium ethoxide.

Experimental Workflow: Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Caption: Synthetic workflow for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.

The presence of the ketone and ester functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate. For instance, the ketone can be reduced to a hydroxyl group, or the ester can be hydrolyzed to a carboxylic acid.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate serves as a key starting material for introducing this moiety into more complex molecules.

This compound and its derivatives are utilized as intermediates in the synthesis of a range of biologically active molecules, including anti-inflammatory and central nervous system agents.[4] The versatile chemical handles on the molecule allow for its incorporation into diverse molecular scaffolds.

Spectroscopic Characterization

The structure of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons adjacent to the ketone and ester groups, and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and ester, the carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a valuable and versatile fluorinated building block in the field of drug discovery and medicinal chemistry. Its unique structural features and reactivity allow for its use in the synthesis of a wide array of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in research and development.

References

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]

Sources

- 1. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3 | CID 2760281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 106263-53-0|Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]

Methodological & Application

Application Note: Synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Abstract

This application note details a robust, scalable two-step protocol for the synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate , a critical fluorinated building block in medicinal chemistry. The method utilizes a high-yielding Heck cross-coupling reaction between 1-bromo-4-(trifluoromethyl)benzene and ethyl acrylate, followed by a quantitative catalytic hydrogenation . This route is selected for its atom economy, tolerance of the electron-withdrawing trifluoromethyl group, and operational simplicity compared to Knoevenagel or Wittig alternatives.[1][2]

Introduction & Retrosynthetic Analysis

The incorporation of trifluoromethyl (-CF3) groups into drug scaffolds is a pivotal strategy in lead optimization. The -CF3 moiety enhances lipophilicity, improves metabolic stability by blocking oxidation sites, and modulates the pKa of neighboring functional groups.[1]

Target Molecule: Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate Key Structural Features:

-

Ethyl Ester: Latent carboxylic acid; standard pharmacophore handle.[2]

-

Saturated Linker: Provides rotational freedom, distinct from the rigid cinnamate precursor.[1][2]

-

4-CF3 Phenyl Ring: Electron-deficient aromatic system.

Retrosynthetic Strategy

The synthesis is designed via a C–C bond formation approach using Palladium catalysis, followed by reduction.[1][2]

-

Target: Saturated Ester

-

Precursor:

-Unsaturated Ester (Cinnamate derivative)[1][2] -

Disconnection: Heck Coupling of an Aryl Halide and Acrylate.[2]

Rationale for Route Selection:

-

Why Heck? The electron-withdrawing -CF3 group activates the aryl bromide for oxidative addition, the rate-determining step in the catalytic cycle, making this substrate ideal for Pd-catalyzed coupling.

-

Why not Acid Chloride Esterification? Starting from the commercially available acid is expensive. Building the carbon skeleton from the cheaper aryl halide is more cost-effective for scale-up.

Experimental Workflow Diagram

Caption: Two-step synthetic pathway: Pd-catalyzed Heck olefination followed by heterogeneous catalytic hydrogenation.

Detailed Protocols

Step 1: Synthesis of Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate

Reaction Type: Palladium-Catalyzed Heck Coupling Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl bromide, syn-insertion of the alkene, beta-hydride elimination, and base-mediated regeneration of the catalyst.

Materials

-

1-Bromo-4-(trifluoromethyl)benzene: 22.5 g (100 mmol)

-

Palladium(II) acetate [Pd(OAc)₂]: 224 mg (1 mmol, 1 mol%)[2]

-

N,N-Dimethylformamide (DMF): 100 mL (Anhydrous)[2]

Protocol

-

Setup: Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen stream, add DMF, 1-bromo-4-(trifluoromethyl)benzene, ethyl acrylate, and triethylamine.[1][2]

-

Catalyst Addition: Add PPh₃ followed by Pd(OAc)₂.[2][3] Note: The solution typically turns yellow/orange.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 16 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or HPLC.[2][4] The product will appear as a UV-active spot with lower Rf than the starting bromide.

-

Workup:

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue is often pure enough for the next step. If necessary, recrystallize from cold hexanes or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1][2]

-

Yield Target: 85-95%

-

Appearance: White to off-white crystalline solid.

-

Step 2: Hydrogenation to Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Reaction Type: Heterogeneous Catalytic Hydrogenation Mechanism: Syn-addition of H₂ across the alkene surface-bound to Palladium.

Materials

-

Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate (from Step 1): 24.4 g (100 mmol)

-

Palladium on Carbon (Pd/C): 2.5 g (10 wt% loading, 50% wet)[1][2]

-

Ethanol (EtOH): 250 mL (HPLC Grade)

-

Hydrogen Gas (H₂): Balloon or low-pressure cylinder

Protocol

-

Safety Check: Ensure all ignition sources are removed. Purge the vessel with Nitrogen before introducing Hydrogen.

-

Dissolution: In a 1 L single-neck flask, dissolve the acrylate substrate in Ethanol.

-

Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric in solvent vapors.[2] Add the catalyst as a slurry or under an inert blanket.

-

Hydrogenation:

-

Monitoring: Monitor by TLC. The UV-active starting material spot will disappear. The product is less UV-active (no conjugation).

-

Workup:

-

Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with fresh Ethanol.

-

Concentrate the filtrate under reduced pressure to yield the product as a clear oil.

-

-

Purification: Distillation is rarely needed if the starting material was pure. If required, vacuum distillation can be performed.[1][2]

Analytical Data & Characterization

Compound: Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate Molecular Formula: C₁₂H₁₃F₃O₂ Molecular Weight: 246.23 g/mol

| Technique | Expected Data | Interpretation |

| Physical State | Clear, colorless oil | Saturated esters are typically liquid at RT compared to their solid unsaturated precursors. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (d, J=8.0 Hz, 2H), 7.31 (d, J=8.0 Hz, 2H) | Aromatic: AA'BB' system characteristic of para-substituted rings.[1][2] The -CF3 group deshields ortho protons (7.54). |

| δ 4.12 (q, J=7.1 Hz, 2H) | Ester: Methylene protons of the ethyl group.[1][2] | |

| δ 3.01 (t, J=7.5 Hz, 2H) | Benzylic: Protons adjacent to the ring.[1][2] | |

| δ 2.63 (t, J=7.5 Hz, 2H) | Alpha-Carbon: Protons adjacent to the carbonyl.[1][2] | |

| δ 1.22 (t, J=7.1 Hz, 3H) | Ester: Methyl protons of the ethyl group.[1][2] | |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F) | Characteristic singlet for Ar-CF₃ group.[1][2] |

| MS (ESI) | [M+H]⁺ = 247.2 | Protonated molecular ion.[2] |

Safety & Handling

-

Palladium Residues: Pd species are toxic.[2] Ensure thorough removal via Celite filtration and potential use of metal scavengers (e.g., SiliaMetS®) if the compound is for biological testing.[2]

-

Hydrogen Gas: Extremely flammable.[2] Use a dedicated fume hood and ensure proper grounding of equipment to prevent static discharge.

-

Acrylates: Ethyl acrylate is a lachrymator and potential sensitizer.[2] Handle in a fume hood.

-

Trifluoromethyl Compounds: Generally stable, but avoid contact with strong reducing agents (e.g., LiAlH₄ in refluxing ether) which could defluorinate under extreme conditions, though unlikely here.[1][2]

References

-

Heck Reaction Mechanism & Conditions

-

Synthesis of Fluorinated Propanoates

-

General Hydrogenation Protocols

-

Spectral Data Correlation (Ethyl 3-phenylpropionate analogs)

Sources

- 1. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl acrylate | C15H7F21O2 | CID 87274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluorotetradecylethyl acrylate | C19H7F29O2 | CID 118656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes & Experimental Protocols for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and application of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate. This compound serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to the strategic incorporation of the 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functional groups, offering significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] It can enhance metabolic stability, increase lipophilicity, and improve target binding affinity through unique electronic and conformational effects.[2] This guide details a robust synthesis protocol, rigorous methods for analytical characterization, and forward-looking application strategies for researchers engaged in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is presented below. These values are essential for experimental planning, reaction monitoring, and product characterization.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₃F₃O₂ | Calculation |

| Molecular Weight | 246.22 g/mol | Calculation |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogy |

| Boiling Point | Not explicitly reported; estimated >250 °C at 760 mmHg | Analogy[3][4] |

| Density | ~1.1 - 1.2 g/mL (predicted) | Analogy[3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone, Methanol) | General Chemical Knowledge |

| Storage | Store at 2-8°C under an inert atmosphere | Best Practice |

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of the title compound is most efficiently achieved through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-(4-(trifluoromethyl)phenyl)propanoic acid. This method is reliable, scalable, and utilizes common laboratory reagents.

Rationale for Method Selection

Fischer-Speier esterification is a classic and robust method for producing esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethanol). The reaction is an equilibrium process; therefore, to drive the reaction towards the product, an excess of one reactant (typically the alcohol) is used, and the water generated as a byproduct is removed.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate.

Step-by-Step Methodology

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-(trifluoromethyl)phenyl)propanoic acid (5.0 g, 22.7 mmol).

-

Add absolute ethanol (40 mL). The large excess serves as both reactant and solvent.

-

-

Catalyst Addition:

-

Place the flask in an ice-water bath to control any initial exotherm.

-

Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (oil bath temperature of ~85-90 °C) and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC). The starting material (acid) will have a lower Rf value than the product (ester) in a non-polar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible by UV light.

-

-

Aqueous Work-up:

-

Allow the mixture to cool to room temperature.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the excess ethanol.

-

Dilute the remaining residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Brine (1 x 30 mL) to remove residual water.

-

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate as a clear oil.

-

Quality Control & Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound before its use in downstream applications.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The data below are predicted based on the analysis of structurally similar compounds and known substituent effects.[5][6][7]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.55 | Doublet (d) | 2H | Aromatic protons ortho to -CF₃ |

| ~7.35 | Doublet (d) | 2H | Aromatic protons meta to -CF₃ | |

| 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | |

| 3.00 | Triplet (t) | 2H | Ar-CH₂ -CH₂- | |

| 2.65 | Triplet (t) | 2H | -CH₂-CH₂ -C=O | |

| 1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ | |

| ¹³C NMR | ~172.5 | Singlet | - | C =O (Ester) |

| ~145.0 (quartet, J≈32 Hz) | Quartet | - | Aromatic C -CF₃ | |

| ~129.5 | Singlet | - | Aromatic C H meta to -CF₃ | |

| ~125.5 (quartet, J≈4 Hz) | Quartet | - | Aromatic C H ortho to -CF₃ | |

| ~124.0 (quartet, J≈272 Hz) | Quartet | - | -C F₃ | |

| ~60.5 | Singlet | - | -O-C H₂-CH₃ | |

| ~35.5 | Singlet | - | -CH₂-C H₂-C=O | |

| ~30.0 | Singlet | - | Ar-C H₂-CH₂- | |

| ~14.0 | Singlet | - | -O-CH₂-C H₃ |

Solvent for NMR analysis: Chloroform-d (CDCl₃)

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Expected Result: The primary ion observed should be the sodium adduct [M+Na]⁺ at m/z ≈ 269.07. The protonated molecular ion [M+H]⁺ may also be observed at m/z ≈ 247.08.

-

Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (-CH₂CH₂, 28 Da) via McLafferty rearrangement.[8]

Application Note: A Versatile Scaffold for Drug Discovery

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is not typically a final drug product but rather a highly valuable intermediate. Its structure contains two key handles for chemical modification: the ester and the aromatic ring.

The Strategic Value of the 4-(Trifluoromethyl)phenyl Moiety

The CF₃ group is a cornerstone of modern medicinal chemistry for several reasons:[9][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2]

-

Enhanced Target Binding: As a strong electron-withdrawing group, it alters the electronic profile of the phenyl ring, potentially leading to stronger and more selective interactions with biological targets.

Application Workflow: From Building Block to Lead Candidate

The following diagram illustrates a hypothetical workflow where Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is used to generate a library of potential therapeutic agents.

Caption: A potential workflow for utilizing the title compound in a drug discovery program.

Protocol Example: Amide Library Synthesis

-

Hydrolysis (Saponification): Convert the starting ester back to the carboxylic acid.

-

Dissolve Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate (10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (12.0 mmol) and stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

-

-

Amide Coupling:

-

Dissolve the resulting carboxylic acid (1.0 mmol) in dichloromethane (DCM, 10 mL).

-

Add a coupling agent like EDC (1.2 mmol) and an activator such as HOBt (1.2 mmol).

-

Add a desired primary or secondary amine (1.1 mmol) from a diverse library of building blocks.

-

Stir at room temperature for 12-24 hours.

-

Perform a standard aqueous work-up and purify by chromatography or crystallization to yield the final amide derivative for biological testing.

-

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous structures and general laboratory safety principles.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.[11]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Chemsrc. Ethyl 3-phenylpropanoate | CAS#:2021-28-5. [Link]

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | C12H11F3O3. [Link]

-

Naik, S. et al. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

-

ChemSynthesis. ethyl 3,3,3-trifluoropropanoate - CAS 352-23-8. [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate - CAS 2021-28-5. [Link]

-

Javed, I. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

MassBank. ethyl propionate - MSBNK-Fac_Eng_Univ_Tokyo-JP005899. [Link]

-

ResearchGate. (PDF) Molecular structure, NMR, FMO, MEP and NBO analysis of ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)- 2-propenoate Based on HF and DFT Calculations. [Link]

-

Gill, H. et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)

-

MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]

-

Ferreira, B. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Chemical Methodologies. Molecular Structure, NMR, FMO, MEP and NBO Analysis of Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate Based on HF and DFT Calculations. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 7. Molecular Structure, NMR, FMO, MEP and NBO Analysis of ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-prop… [ouci.dntb.gov.ua]

- 8. massbank.eu [massbank.eu]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Column Chromatography of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Welcome to the technical support resource for the purification of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple instructions to explain the why behind the protocol, ensuring you can adapt to experimental nuances and troubleshoot effectively. Our approach is grounded in established chromatographic principles to provide a self-validating and reliable methodology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of fluorinated esters like Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate.

Q1: My compound is streaking on the TLC plate. What's causing this and how can I fix it?

A1: Streaking on a Thin Layer Chromatography (TLC) plate is typically due to one of three reasons:

-

Sample Overload: Applying too much of your crude sample to the TLC plate can saturate the stationary phase, leading to poor separation and streaking. Try spotting a more dilute solution of your reaction mixture.

-

Inappropriate Solvent System: If the eluent is too polar, it will move all components of your mixture up the plate with the solvent front, resulting in streaking. Conversely, if it's not polar enough, your compound may not move from the baseline. It's crucial to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

-

Compound Degradation: While less common, some compounds can degrade on the slightly acidic surface of silica gel.[1][2] To test for this, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run the chromatogram, then rotate the plate 90 degrees and run it again in a new solvent system. If you see spots that are not on the diagonal, it indicates degradation. In such cases, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]

Q2: I'm not getting good separation between my product and a close-running impurity. What are my options?

A2: This is a common challenge in chromatography. Here are several strategies to improve resolution:

-

Optimize the Mobile Phase: The choice of solvents is critical. For moderately polar compounds like your target ester, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[3] Experiment with different ratios to maximize the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, switching one of the solvents (e.g., trying dichloromethane as a co-solvent) can alter the selectivity and improve separation.

-

Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective for separating compounds with similar polarities.[1] Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

-

Column Dimensions: A longer and narrower column will provide more theoretical plates and can enhance the separation of closely eluting compounds. However, this will also increase the run time and the volume of solvent required.

Q3: My compound seems to be irreversibly stuck on the column. Why is this happening?

A3: If your compound is not eluting, even with a highly polar solvent system (e.g., 100% ethyl acetate or even methanol in dichloromethane), it may be due to strong interactions with the silica gel.[1] The trifluoromethyl group can engage in specific interactions with the silanol groups on the silica surface. Before concluding it's irreversible, try flushing the column with a small percentage of methanol (e.g., 1-5%) in dichloromethane. Be cautious, as methanol can sometimes dissolve small amounts of the silica gel.[3] If this fails, it might indicate compound decomposition on the column, as discussed in Q1.

Q4: The column ran dry during my purification. Is the separation ruined?

A4: It is crucial to keep the silica bed wet with solvent at all times. If the column runs dry, channels and cracks can form in the stationary phase. This will lead to an uneven flow of the mobile phase and poor separation, as the sample will travel through these channels instead of interacting with the silica gel. If this happens, the separation is likely compromised, and it is usually best to start over with a fresh column.

Detailed Column Chromatography Protocol

This protocol is a robust starting point for the purification of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate.

Step 1: Thin Layer Chromatography (TLC) Analysis

The first step is to determine an appropriate solvent system using TLC. This will allow you to visualize the separation of your target compound from impurities.

-

Stationary Phase: Standard silica gel 60 F254 plates.[4]

-

Mobile Phase Screening: Start with a mixture of hexanes and ethyl acetate. A good initial ratio to test is 9:1 (Hexanes:Ethyl Acetate). Prepare a few TLC chambers with varying ratios (e.g., 19:1, 9:1, 4:1) to find the optimal system.

-

Procedure:

-

Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

-

Spot the solution on the baseline of the TLC plates.[5]

-

Place the plates in the developing chambers.[5]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualize the spots under a UV lamp (254 nm). Your target compound, containing an aromatic ring, should be UV active.

-

-

Goal: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4. This generally provides the best separation in column chromatography.

Step 2: Column Preparation (Slurry Packing)

Properly packing the column is essential for a successful separation. The slurry method is generally preferred as it minimizes the chances of air bubbles and channels.

-

Materials:

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Selected mobile phase from Step 1

-

Sand

-

-

Procedure:

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[6]

-

Pour the slurry into the column. Gently tap the side of the column to ensure even packing.

-

Open the stopcock to drain some of the solvent, but do not let the silica bed run dry. Add more of the non-polar solvent as needed until the silica is fully settled and you have a stable bed.

-

Add a protective layer of sand on top of the silica bed.

-

Step 3: Sample Loading and Elution

-

Sample Preparation: Dissolve your crude product in a minimal amount of a non-polar solvent, ideally the same solvent you are using to start the column (e.g., hexanes or dichloromethane). If your product is not soluble, you can adsorb it onto a small amount of silica gel (dry loading).

-

Loading: Carefully add your sample to the top of the column.

-

Elution:

-

Begin eluting with the non-polar solvent system determined by your TLC analysis.

-

Collect fractions in test tubes.

-

Monitor the elution of your compound by spotting the collected fractions on TLC plates.

-

If you are using a gradient elution, gradually increase the polarity of your mobile phase.[1]

-

Once your product has fully eluted, you can increase the solvent polarity significantly to flush out any remaining highly polar impurities.

-

Step 4: Fraction Analysis and Product Isolation

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate.

Quantitative Data Summary

| Parameter | Recommended Value/System | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, versatile, and effective for a wide range of compounds.[4] |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (gradient) | A common and effective solvent system for moderately polar compounds.[3] |

| Starting Eluent Ratio | 19:1 to 9:1 (Hexanes:EtOAc) | Based on the expected moderate polarity of the ester. |

| Target Rf Value | 0.2 - 0.4 | Provides optimal resolution in column chromatography. |

Visual Workflow

The following diagram illustrates the key stages of the column chromatography process.

Caption: Workflow for the purification of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate.

References

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

National Institutes of Health. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]

- European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.

-

The Royal Society of Chemistry. Supporting Information for Asymmetric [3+2] Cycloaddition of Allenyl-Rhodium and α,β-Unsaturated Esters. [Link]

-

LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

uHPLCs. Common Faults and Troubleshooting Methods in HPLC Column. [Link]

-

ACS Publications. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link]

-

Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

University of Oxford. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]

-

Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Welcome to the technical support guide for the synthesis of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven insights to help you troubleshoot your experiments, optimize your yields, and ensure the highest purity of your final product.

Introduction: Understanding the Synthetic Landscape

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is a valuable building block in the synthesis of various pharmaceutical agents and advanced materials. Its preparation, while seemingly straightforward, is often accompanied by the formation of specific side products that can complicate purification and reduce overall yield. The most prevalent synthetic routes involve either the catalytic hydrogenation of an unsaturated precursor, such as Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate, or the direct Fischer esterification of 3-(4-(trifluoromethyl)phenyl)propanoic acid.[1][2] This guide will address the common pitfalls associated with these methods in a practical, question-and-answer format.

Visualizing the Synthetic Pathways

To better understand the origin of potential impurities, it is helpful to visualize the primary synthetic routes.

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification processes.

Part 1: Issues Related to Catalytic Hydrogenation

Catalytic hydrogenation is a common and efficient method for reducing the double bond of the cinnamate precursor.[3] However, it is not without its challenges.

Q1: My reaction is stalled. HPLC/GC analysis shows a significant amount of unreacted starting material, Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate. What could be the cause?

A1: An incomplete hydrogenation reaction is one of the most frequent issues. The root cause typically falls into one of three categories:

-

Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, of poor quality, or poisoned. Catalyst poisons can be introduced through contaminated glassware, solvents, or the starting material itself (e.g., sulfur-containing impurities).

-

Insufficient Hydrogen: Ensure your system is properly sealed and that there is a positive pressure of hydrogen gas. For balloon hydrogenations, ensure the balloon remains inflated throughout the reaction. For reactions in a pressure vessel, verify the pressure is maintained.[1]

-

Mass Transfer Limitations: Inadequate stirring can prevent the substrate and hydrogen from effectively reaching the solid catalyst surface. Ensure vigorous agitation throughout the reaction.

Troubleshooting Protocol: Revitalizing a Stalled Hydrogenation

-

Pause & Purge: Stop the reaction and carefully purge the vessel with an inert gas like nitrogen or argon.

-

Add Fresh Catalyst: Under the inert atmosphere, add a fresh portion of the Pd/C catalyst (approx. 1-2 mol%).

-

Repressurize: Purge the vessel again with hydrogen and re-establish the desired hydrogen pressure.

-

Resume: Continue the reaction with vigorous stirring and monitor by TLC, GC, or HPLC until completion.

Q2: My mass spectrometry results show a peak with a mass 6 units higher than my expected product. What is this impurity?

A2: This is a classic sign of over-reduction , where the aromatic ring is hydrogenated to a cyclohexane ring, forming Ethyl 3-(4-(trifluoromethyl)cyclohexyl)propanoate . A patent for a similar synthesis specifically mentions this type of impurity.[4] This side reaction is favored by overly harsh reaction conditions.

| Condition | Standard Hydrogenation | Harsh (Over-Reduction Prone) |

| Pressure | 1-4 atm (balloon) | >10 atm (autoclave) |

| Temperature | 20-30 °C | >50 °C |

| Catalyst Load | 5-10 wt% | >10 wt% |

| Reaction Time | 2-6 hours | >12 hours |

Preventative Measures: To avoid this side product, use milder conditions. Start with atmospheric pressure (balloon) of hydrogen at room temperature and monitor the reaction closely. If the reaction is slow, a modest increase in pressure (up to 50 psi) is preferable to increasing the temperature.

Caption: Potential outcomes of the catalytic hydrogenation step.

Part 2: Issues Related to Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][5] Its primary drawback is the unfavorable equilibrium, which can lead to low yields.

Q3: My Fischer esterification of 3-(4-(trifluoromethyl)phenyl)propanoic acid resulted in a low yield, with a significant amount of starting acid remaining. How can I drive the reaction to completion?

A3: The key to a successful Fischer esterification is to manipulate the equilibrium to favor the product side. The reaction is: Carboxylic Acid + Alcohol ⇌ Ester + Water

You can achieve this in two primary ways:

-

Use a Large Excess of a Reactant: The most common approach is to use the alcohol (in this case, ethanol) as the solvent. Using a large excess of ethanol will, by Le Châtelier's principle, push the equilibrium towards the formation of the ethyl ester.[5]

-

Remove Water as it Forms: Water is a product of the reaction. Removing it from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring.[5] This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.

Experimental Protocol: High-Yield Fischer Esterification

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 equiv.), toluene (as the azeotroping solvent), a 5-fold excess of ethanol (5.0 equiv.), and a catalytic amount of p-toluenesulfonic acid or sulfuric acid (0.05 equiv.).

-

Reaction: Heat the mixture to reflux. Water will collect in the arm of the Dean-Stark trap as it is formed.

-

Monitoring: Continue the reaction until no more water is collected or TLC/GC analysis shows complete consumption of the starting acid.

-

Workup: Cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Q4: After my esterification workup, I notice a sweet-smelling, highly volatile substance during solvent removal. What is it?

A4: This is likely diethyl ether , formed by the acid-catalyzed dehydration of two ethanol molecules. This is a common side reaction in Fischer esterifications that use sulfuric acid and are heated too strongly. While typically removed during purification, its formation consumes your alcohol reagent. Using a milder acid catalyst like p-toluenesulfonic acid or keeping the reaction temperature at a gentle reflux can minimize this side product.

Part 3: Purification Challenges

Q5: How can I effectively separate the over-reduced cyclohexyl byproduct from my desired product?

A5: The polarity of the desired aromatic product and the over-reduced aliphatic byproduct are quite similar, which can make separation challenging.

-

Fractional Vacuum Distillation: If you are working on a larger scale, this can be an effective method. The boiling points of the two compounds should be sufficiently different to allow for separation.

-

Column Chromatography: This is the most reliable method for laboratory-scale purification. The aromatic product is slightly more polar than its saturated analog due to the pi-system of the benzene ring.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A low-polarity eluent system is required. Start with a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v). A shallow gradient may be necessary to achieve baseline separation. Monitor the fractions carefully by TLC or GC.

-

Summary of Common Side Products

| Side Product Name | Synthetic Route | Formula | MW ( g/mol ) | Identification Notes |

| Unreacted Cinnamate Precursor | Hydrogenation | C₁₂H₁₁F₃O₂ | 244.21 | UV active. Distinctive alkene peaks in ¹H NMR (~6.5-7.8 ppm). |

| 3-(4-(Trifluoromethyl)phenyl)propanoic Acid | Both (Hydrolysis) | C₁₀H₉F₃O₂ | 218.17 | Acidic. Broad -OH peak in ¹H NMR (>10 ppm). Washes out with aqueous bicarbonate.[6] |

| Ethyl 3-(4-(Trifluoromethyl)cyclohexyl)propanoate | Hydrogenation | C₁₂H₁₉F₃O₂ | 268.27 | Mass is 6 units higher than product. Absence of aromatic signals in ¹H NMR; replaced by aliphatic signals (1-2 ppm). |

| Diethyl Ether | Fischer Esterification | C₄H₁₀O | 74.12 | Highly volatile with a characteristic odor. Appears as an early-eluting peak in GC. |

References

-

PrepChem.com. Synthesis of ethyl 3-phenylpropionate. Available from: [Link]

- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. US4879407A - Process for the preparation of ethyl trifluoroacetate.

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Patsnap Eureka. Ethyl Propanoate in Organic Acid Production: Process Improvements. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

PubChem. Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. Available from: [Link]

-

YouTube. Hydrogenation of Ethyl Cinnamate. Available from: [Link]

-

ResearchGate. 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available from: [Link]

-

Beilstein Journals. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available from: [Link]

-

PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]

-

MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

-

YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]

-

ResearchGate. Hydrogen bonding interactions in α-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations | Request PDF. Available from: [Link]

-

Grafiati. Journal articles: 'Synthesis impurities'. Available from: [Link]

-

Macmillan Group. The Intramolecular Heck Reaction. Available from: [Link]

-

European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1. Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available from: [Link]

-

ChemSynthesis. ethyl 3-phenylpropanoate. Available from: [Link]

-

MDPI. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Available from: [Link]

-

ResearchGate. How to purify esterefication product?. Available from: [Link]

-

TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available from: [Link]

-

PubMed Central. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Available from: [Link]

-

IJPSR. Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate Analogs